Methyl 4-hydroxyquinoline-3-carboxylate
Overview
Description
“Methyl 4-hydroxyquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 4-hydroxyquinoline-3-carboxylate”, has been reported in the literature. Various synthesis protocols have been used, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxyquinoline-3-carboxylate” has been confirmed by means of elemental analysis, 1H-NMR, 13C-NMR, LC/MS, and single-crystal X-ray diffraction .Chemical Reactions Analysis
“Methyl 4-hydroxyquinoline-3-carboxylate” can undergo various chemical reactions. For instance, when the aldehyde component was replaced with aromatic aldehydes, Knoevenagel condensation took place, affording the formation of the corresponding benzylidene derivatives .Physical And Chemical Properties Analysis
“Methyl 4-hydroxyquinoline-3-carboxylate” is a compound with a molecular weight of 203.2 . More detailed physical and chemical properties are not specified in the retrieved papers.Scientific Research Applications
Field: Medicinal Chemistry
- Application : Quinoline and its analogues, including Methyl 4-hydroxyquinoline-3-carboxylate, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery .
- Methods : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Field: Organic Chemistry
- Application : The compound Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has three reaction centers suitable for attack by an electrophilic reagent and could produce S-, N- and O-alkylated compounds .
- Methods : Alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with CH3I was carried out under relatively mild conditions in DMF solution at 50 °C for 1 h with triethylamine as the base .
- Results : In the first stage, the product of S-methylation-methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate was obtained. The subsequent alkylation with CH3I led to the formation of both O- and N-methylation products mixture-methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate with a predominance of O-methylated product .
Field: Synthetic Chemistry
- Application : Quinoline-2,4-diones, including Methyl 4-hydroxyquinoline-3-carboxylate, have unique roles in natural and synthetic chemistry due to their biologically and pharmacological activities .
- Methods : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been studied .
- Results : More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .
Field: Drug Research and Development
- Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Methods : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results : This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Field: Medicinal Chemistry
- Application : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
- Methods : Traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts, have been highlighted .
- Results : The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Field: Synthetic Chemistry
- Methods : A much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields has been adopted .
- Results : The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCZUXTGSMROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959063 | |
Record name | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyquinoline-3-carboxylate | |
CAS RN |
38113-86-9 | |
Record name | 38113-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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